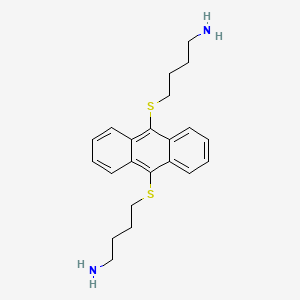
2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and cyclic structures, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL: This intermediate can be synthesized through the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Formation of 4-(1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE: This intermediate can be synthesized by reacting phthalic anhydride with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid.
Coupling Reaction: The final step involves coupling the two intermediates through an esterification reaction, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE: Known for its unique combination of aromatic and cyclic structures.
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE: Similar in structure but may have different substituents or functional groups.
Propiedades
Fórmula molecular |
C23H19Cl2NO5 |
|---|---|
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H19Cl2NO5/c24-14-7-10-18(19(25)11-14)20(27)12-31-23(30)13-5-8-15(9-6-13)26-21(28)16-3-1-2-4-17(16)22(26)29/h1-4,7,10-11,13,15H,5-6,8-9,12H2 |
Clave InChI |
LNHKGSRTJNJKQR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)


![methyl 3,3,3-trifluoro-N-[(4-methylphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B12464590.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12464602.png)




![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)

![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)
